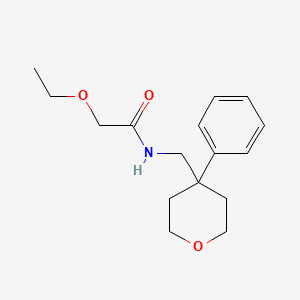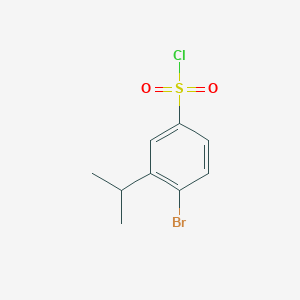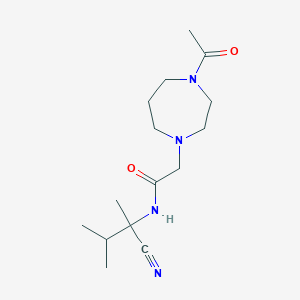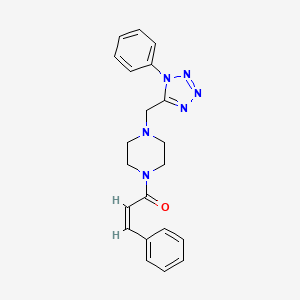![molecular formula C23H23N3O2S B2827481 N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 422274-23-5](/img/no-structure.png)
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with a quinazolinone core structure, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a quinazolinone core, a sulfanylidene group (also known as a thioketone), and a N-[2-(cyclohexen-1-yl)ethyl] moiety. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfanylidene group might be susceptible to nucleophilic attack, while the quinazolinone core might undergo reactions typical of other heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanylidene group and the cyclic structures could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
- Application : Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. It may inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways .
- Application : Studies suggest that this compound exhibits anti-inflammatory properties by modulating inflammatory mediators. It could be a promising lead for drug development in inflammatory disorders .
- Application : Investigations have revealed that this compound possesses antibacterial and antifungal activity. It could be explored as an alternative to existing antimicrobial drugs .
- Application : Preliminary studies indicate that this compound may protect neurons from oxidative stress and neurotoxicity. Further research could uncover its potential in treating neurodegenerative conditions .
- Application : Compounds structurally related to this one have shown insecticidal activity. Investigating its effects on insect pests could lead to eco-friendly pest management strategies .
- Application : Researchers have explored using this compound as a building block for drug conjugates or prodrugs. Its unique structure may facilitate targeted drug delivery to specific tissues or cells .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Insecticidal Properties
Drug Delivery Systems
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the reaction of 2-cyclohexen-1-yl ethanol with 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid in the presence of a coupling agent and a base to form the desired product.", "Starting Materials": [ "2-cyclohexen-1-yl ethanol", "4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-cyclohexen-1-yl ethanol and 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours until the desired product is formed.", "Step 5: Isolate the product by filtration or chromatography and purify it by recrystallization." ] } | |
Numéro CAS |
422274-23-5 |
Formule moléculaire |
C23H23N3O2S |
Poids moléculaire |
405.52 |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H23N3O2S/c27-21(24-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)25-23(26)29/h4-6,8-13H,1-3,7,14-15H2,(H,24,27)(H,25,29) |
Clé InChI |
YWNUSZPYRCQRQJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2827405.png)


![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2827410.png)
![2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2827411.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2827412.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2827414.png)



